2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a complex organic compound that features a benzodiazole ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide typically involves multi-step organic synthesisCommon reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, improving yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The benzodiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro compounds for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-Benzodiazol-1-yl)-2-phenylacetic acid hydrochloride: Shares the benzodiazole ring but differs in the acetic acid moiety.
Telmisartan: Contains a benzodiazole ring and is used as an antihypertensive agent.
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Features multiple benzimidazole rings and is used in materials science.
Uniqueness
2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is unique due to its combination of benzodiazole, thiophene, and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c28-20(13-27-14-23-17-8-3-4-9-18(17)27)24-16-7-2-1-6-15(16)12-21-25-22(26-29-21)19-10-5-11-30-19/h1-11,14H,12-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVDXXPITPDCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.